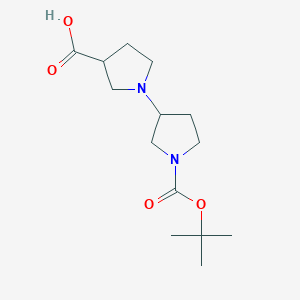

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine-3-carboxylic acid with a Boc group. One common method includes reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH) to yield the desired Boc-protected product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form more saturated derivatives.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, deprotection of the Boc group yields pyrrolidine-3-carboxylic acid, while coupling reactions can produce various peptide derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the preparation of peptide-based drugs and as a precursor in the synthesis of biologically active compounds.

Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid primarily involves its role as a protected intermediate. The Boc group provides stability during synthetic transformations and can be selectively removed under specific conditions to reveal the reactive amine group. This allows for subsequent functionalization and incorporation into larger molecular frameworks. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate.

Vergleich Mit ähnlichen Verbindungen

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid can be compared with other Boc-protected amino acids and derivatives, such as:

N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the additional pyrrolidine ring.

®-1-Boc-3-pyrrolidinecarboxylic acid: An enantiomer with different stereochemistry.

(S)-1-Boc-3-pyrrolidinecarboxylic acid: Another enantiomer with distinct stereochemistry

The uniqueness of this compound lies in its dual pyrrolidine rings, which provide additional sites for functionalization and potential biological activity.

Biologische Aktivität

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- CAS Number : 885271-17-0

Biological Activity Overview

The biological activity of Boc-pyrrolidine-carboxylic acid has been investigated in various contexts, particularly in relation to its role as a precursor for drug synthesis and its potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit broad-spectrum antibacterial activity. For instance, compounds structurally related to Boc-pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives displayed low nanomolar inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication, with IC50 values under 100 nM .

2. GABA Uptake Inhibition

Research has indicated that pyrrolidine derivatives can act as GABA uptake inhibitors. A series of studies focused on the design and synthesis of 2-substituted pyrrolidine derivatives revealed their potential in modulating GABAergic neurotransmission, which is crucial for managing conditions like anxiety and epilepsy . The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyrrolidine ring to enhance inhibitory potency.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine ring significantly influence the biological activity of the compounds. For example:

- Substituents at the 2-position : Altering these can enhance GABA uptake inhibition.

- Carboxylic acid functionality : Essential for maintaining biological activity against bacterial enzymes.

Safety and Toxicology

While exploring the biological applications, it is crucial to consider the safety profile of Boc-pyrrolidine-carboxylic acid. The compound has been classified under GHS hazard statements indicating potential irritancy (H335, H319, H315). Proper handling protocols should be followed to mitigate risks associated with exposure .

Eigenschaften

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-5-11(9-16)15-6-4-10(8-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOIRVQVOFBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.